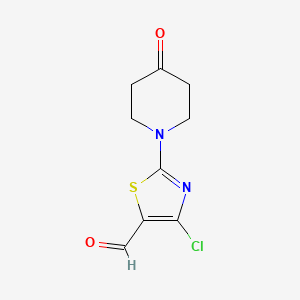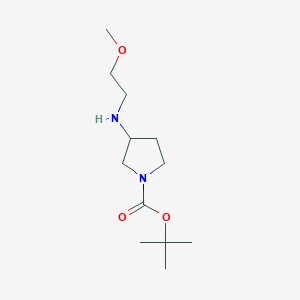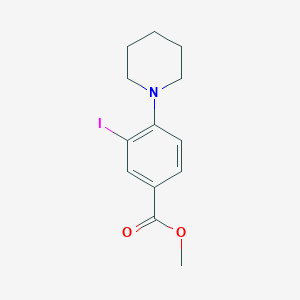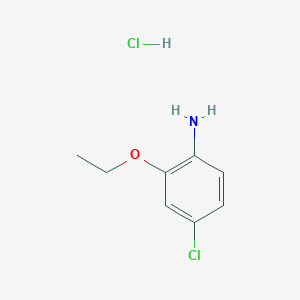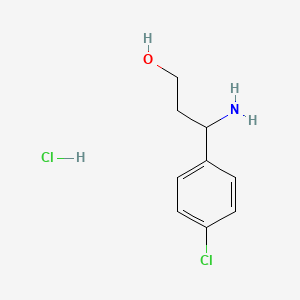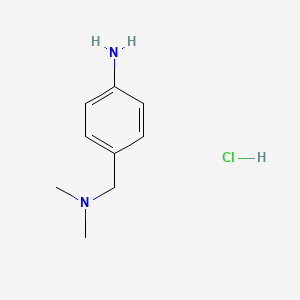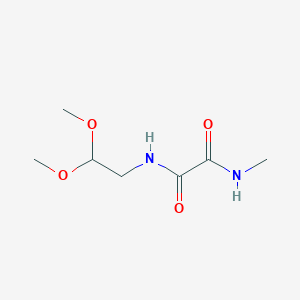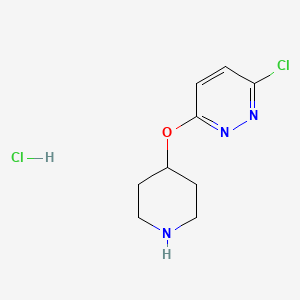
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride
Übersicht
Beschreibung
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride is a potent heterocyclic molecule with a wide range of biological activities. It has a molecular formula of C9H13Cl2N3O and a molecular weight of 250.12 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride consists of a pyridazine ring substituted with a chlorine atom and a piperidin-4-yloxy group .Physical And Chemical Properties Analysis
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride has a molecular weight of 250.13 and a molecular formula of C9H13Cl2N3O . It should be stored sealed in a dry place at room temperature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has explored the use of 3-chloropyridazine derivatives as corrosion inhibitors. Olasunkanmi et al. (2018) found that these derivatives, including 3-chloro-6-(1H-pyrazol-1-yl)pyridazine and 1-(6-chloropyridazin-3-yl)piperidin-4-ol, effectively protect mild steel surfaces in hydrochloric acid solutions. The compounds form a pseudo-capacitive protective film on the steel surface, inhibiting both oxidative and reductive reactions involved in the corrosion process (Olasunkanmi, Mashuga, & Ebenso, 2018).
Antidiabetic Medication Development
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, including 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, and evaluated them for their potential as anti-diabetic medications. These compounds showed strong inhibition potential for Dipeptidyl peptidase-4 (DPP-4) and exhibited excellent antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial Activity
A study by Kandile and Zaky (2015) demonstrated the antimicrobial potential of pyridazine derivatives. They synthesized a series of pyrano[2,3-c]pyridazines using piperidine as the organocatalyst. The compounds exhibited significant antibacterial and antifungal activities against several strains, including Staphylococcus aureus and Escherichia coli (Kandile & Zaky, 2015).
Anticancer Properties
Lee et al. (2009) explored the development of anticancer agents using 3-allylthio-6-aminopyridazine derivatives. These compounds were synthesized through a process involving the formation of a pyridazine nucleus, dichlorination, allylthiolation, and amination. Several derivatives showed promising antiproliferative activities against human liver cancer cells (Lee, Kim, Moon, & Park, 2009).
Eigenschaften
IUPAC Name |
3-chloro-6-piperidin-4-yloxypyridazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-1-2-9(13-12-8)14-7-3-5-11-6-4-7;/h1-2,7,11H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEYRLAUDATGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B1418678.png)
![N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B1418682.png)
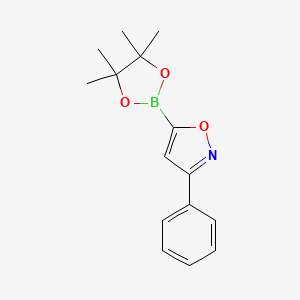
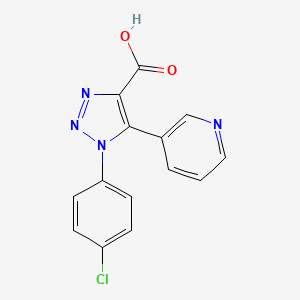
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B1418686.png)
![Ethyl [(methylamino)carbonothioyl]carbamate](/img/structure/B1418687.png)
